

Structure-Activity Relationship of Chloramultilide B Analogs: A Comparative Guide

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Compound of Interest

Compound Name: chloramultilide B

Cat. No.: B1264065

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Executive Summary

Chloramultilide B is a bioactive lindenane-type sesquiterpenoid dimer isolated from *Chloranthus* species (*C. multistachys*, *C. serratus*). Unlike simple sesquiterpenes, this compound represents a complex [4+2] cycloaddition dimer class that exhibits nanomolar potency in specific biological contexts. While structurally related to the Shizukaols (potent Wnt/-catenin inhibitors), **Chloramultilide B** is distinguished by its exceptional antifungal activity (MIC 0.068

M against *Candida* spp.) and cytotoxic potential. This guide dissects the structural determinants of this activity, comparing it with key analogs like Shizukaol B and Chlojaponilactone B.

Structural Analysis & Core Scaffold

The pharmacological engine of **Chloramultilide B** is the lindenane sesquiterpenoid dimer scaffold. These molecules are typically formed via a biomimetic Diels-Alder [4+2] cycloaddition between two monomeric lindenane units.

Key Structural Features[1][2]

- **The Dimer Interface:** The rigid, cage-like structure formed by the cycloaddition creates a distinct 3D topology that is difficult to replicate synthetically. This rigidity locks the pharmacophores in a specific orientation essential for target binding.

- Ester Side Chains: The variation in ester functionality (acetyl, tigloyl, seneciroyl groups) at positions C-8 or C-9 is the primary driver of selectivity between antifungal, anti-inflammatory, and cytotoxic activities.
- Michael Acceptor: Many analogs possess an
 - unsaturated lactone or ketone moiety, acting as a Michael acceptor for covalent modification of cysteine residues on target proteins (e.g., NF- κ B or Wnt pathway components).

Comparative SAR Analysis

The following analysis contrasts **Chloramultilide B** with its closest structural analogs to isolate the functional groups responsible for differential bioactivity.

Comparative Efficacy Table

Compound	Primary Activity	Potency Metric (Target)	Key Structural Feature
Chloramultilide B	Antifungal	MIC: 0.068 M (C. albicans)	Specific ester configuration optimized for fungal membrane/wall targets.
Shizukaol B	Anti-inflammatory	IC ₅₀ : 0.22 M (NO inhibition)	C-8/C-9 diester substitution pattern favoring NF- κ B suppression.
Shizukaol D	Anti-inflammatory	IC ₅₀ : 7.22 M (NO inhibition)	Structural isomer of Shizukaol B; reduced potency indicates stereochemical sensitivity.
Chlojaponilactone B	Anti-inflammatory	IC ₅₀ : <1.0 M (iNOS suppression)	Lindenane monomer/dimer variant; inhibits p65 nuclear translocation.

SAR Insights

- Stereochemistry is Critical: The significant potency drop between Shizukaol B and D (0.22 vs. 7.22

M) highlights that the relative stereochemistry at the dimer linkage dictates binding affinity to inflammatory targets (likely IKK

or MD-2).

- Lipophilicity & Permeability: **Chloramultilide B**'s superior antifungal activity suggests its specific ester side chains provide the optimal logP for penetrating the fungal cell wall, a barrier not present in the mammalian macrophage assays used for Shizukaols.

- Wnt vs. NF-

B Selectivity: While **Chloramultilide B** is antifungal, its scaffold shares the Wnt-inhibitory potential of the class. Analog modifications shift the bias between inhibiting

-catenin destruction complex (Wnt) and I

B

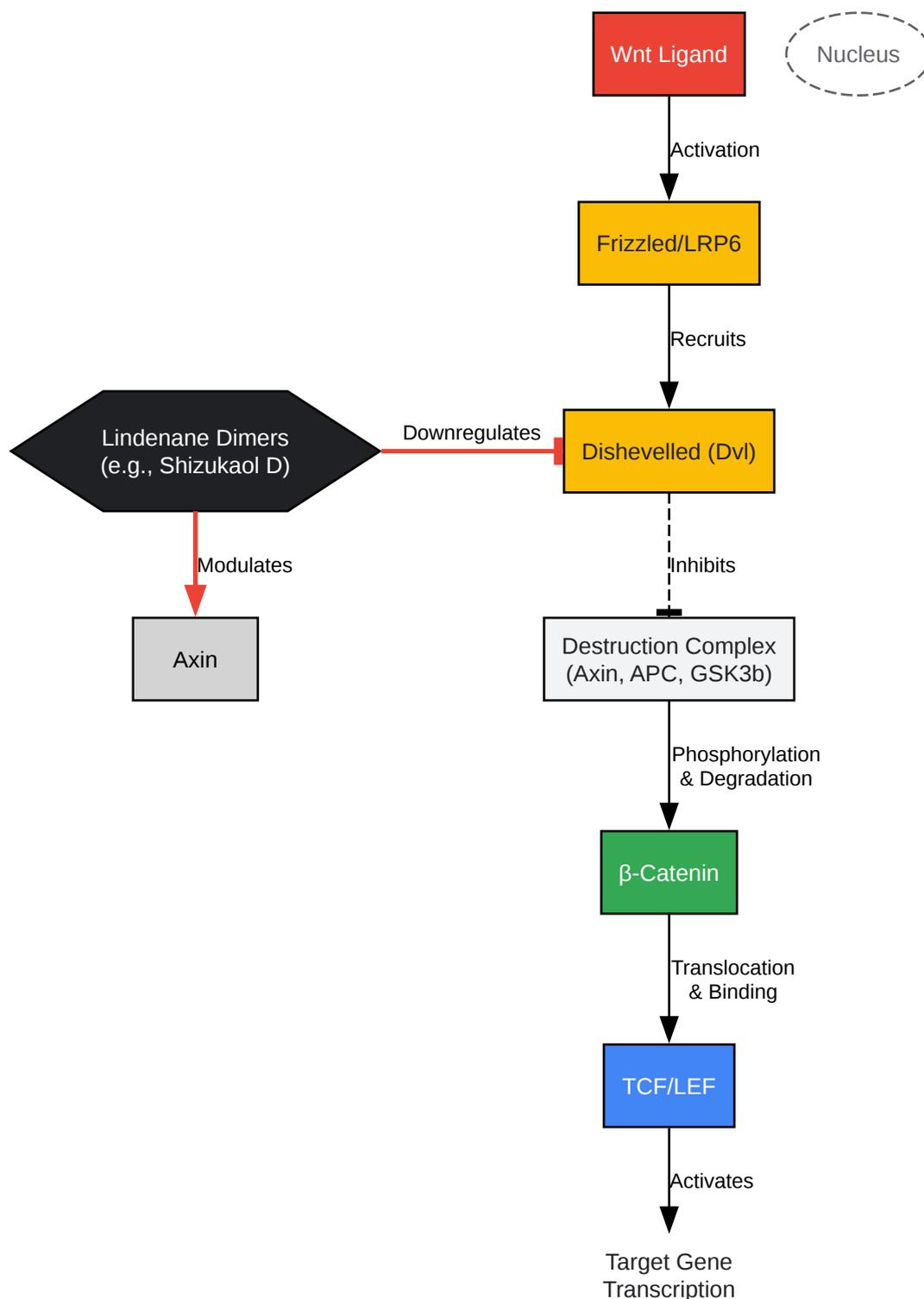
phosphorylation (NF-

B).

Mechanism of Action: Signaling Pathways

Lindenane dimers exert their effects by modulating master regulatory pathways. Below is a visualization of the Wnt/

-catenin inhibition mechanism common to this chemical class (e.g., Shizukaol D), which is relevant for the cytotoxic potential of **Chloramultilide B** analogs.



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Figure 1: Mechanism of Wnt signaling inhibition by lindenane dimers. The compounds downregulate Dishevelled (Dvl) and Axin, promoting

-catenin degradation and blocking oncogenic transcription.

Experimental Protocols

To validate the activity of **Chloramultilide B** analogs, the following standardized protocols are recommended.

Antifungal Susceptibility Assay (Microdilution)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against *Candida* spp.

- Preparation: Prepare stock solutions of **Chloramultilide B** in DMSO (10 mM).
- Inoculum: Adjust *Candida albicans* (ATCC 10231) suspension to CFU/mL in RPMI 1640 medium buffered with MOPS.
- Plating: Dispense 100 μ L of inoculum into 96-well plates containing serial dilutions of the compound (final range: 0.01 – 100 μ M).
- Incubation: Incubate at 35°C for 24–48 hours.
- Readout: Determine MIC as the lowest concentration resulting in optically clear wells (no visible growth).
 - Control: Amphotericin B (Positive Control).^[1]

Wnt Pathway Reporter Assay (TOPFlash)

Purpose: Assess the ability of analogs to inhibit

-catenin/TCF transcriptional activity.

- Transfection: Co-transfect HEK293T cells with the TOPFlash (TCF reporter) or FOPFlash (Mutant control) plasmid and a Renilla luciferase vector (normalization).

- Treatment: After 24h, treat cells with Wnt3a-conditioned medium (to stimulate pathway) + Test Compound (0.1 – 10 M).
- Lysis: After 24h incubation, lyse cells using Passive Lysis Buffer.
- Measurement: Quantify Firefly and Renilla luciferase activity using a dual-luciferase assay system.
- Analysis: Calculate Relative Luciferase Units (RLU) = TOP/Renilla. % Inhibition =

References

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